molecular formula C10H20O4S B6164483 [4-(3-methanesulfonylpropyl)oxan-4-yl]methanol CAS No. 1485855-32-0

[4-(3-methanesulfonylpropyl)oxan-4-yl]methanol

Cat. No. B6164483
CAS RN: 1485855-32-0
M. Wt: 236.33 g/mol
InChI Key: WADLVNGBCCSKFG-UHFFFAOYSA-N
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Description

4-(3-methanesulfonylpropyl)oxan-4-yl]methanol (4-MSPOM) is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the oxan-4-yl]methanol family, which consists of compounds that contain a methyl group attached to a sulfur atom. 4-MSPOM has been studied for its ability to act as a catalyst in various biochemical reactions, as well as its potential to be used as a drug.

Scientific Research Applications

[4-(3-methanesulfonylpropyl)oxan-4-yl]methanol has been studied for its potential applications in scientific research. It has been found to act as a catalyst in various biochemical reactions, such as the oxidation of alcohols and the reduction of aldehydes. It has also been used as a reagent in the synthesis of other compounds, such as pyridines and amines. Additionally, this compound has been studied for its potential as a drug, as it has been found to possess anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of [4-(3-methanesulfonylpropyl)oxan-4-yl]methanol is not yet fully understood. However, it is believed that the compound acts as an oxidizing agent, which allows it to catalyze various biochemical reactions. Additionally, this compound is thought to interact with certain enzymes and receptors, which may explain its potential anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that it can act as an anti-inflammatory agent, as well as an anti-cancer agent. Additionally, this compound has been found to inhibit the growth of certain bacteria, as well as to possess antioxidant properties.

Advantages and Limitations for Lab Experiments

[4-(3-methanesulfonylpropyl)oxan-4-yl]methanol has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be used as a catalyst in various biochemical reactions. Additionally, it has been found to possess anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent. However, there are also some limitations to its use in laboratory experiments. For example, it is not yet fully understood how the compound works, and its effects on humans have not yet been studied.

Future Directions

There are several potential future directions for the study of [4-(3-methanesulfonylpropyl)oxan-4-yl]methanol. Firstly, further research is needed to fully understand the mechanism of action of the compound. Additionally, more studies should be conducted to determine the effects of this compound on humans, as well as its potential therapeutic applications. Additionally, further research should be done to explore the potential of this compound as a catalyst in various biochemical reactions. Finally, more studies should be conducted to explore the potential of this compound as a drug.

Synthesis Methods

The synthesis of [4-(3-methanesulfonylpropyl)oxan-4-yl]methanol can be achieved through a variety of methods, including the use of a sulfur-containing reagent, a base, and an oxidizing agent. The most commonly used method involves the reaction of a sulfur-containing reagent with a base, followed by the addition of an oxidizing agent. This method is known as the “Sulfur-Base-Oxidizing” (SBO) method. The reaction of the sulfur-containing reagent with the base produces a sulfoxide, which is then reacted with an oxidizing agent to form the desired this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '[4-(3-methanesulfonylpropyl)oxan-4-yl]methanol' involves the reaction of 4-hydroxytetrahydrofuran with 3-methanesulfonylpropylmagnesium bromide, followed by reduction with lithium aluminum hydride.", "Starting Materials": [ "4-hydroxytetrahydrofuran", "3-methanesulfonylpropylmagnesium bromide", "lithium aluminum hydride" ], "Reaction": [ "Step 1: 4-hydroxytetrahydrofuran is reacted with 3-methanesulfonylpropylmagnesium bromide in anhydrous ether at room temperature to form the corresponding Grignard reagent.", "Step 2: The reaction mixture is then quenched with water and extracted with ether.", "Step 3: The ether layer is dried over magnesium sulfate and concentrated under reduced pressure to obtain the intermediate product.", "Step 4: The intermediate product is then reduced with lithium aluminum hydride in dry ether at reflux temperature to yield '[4-(3-methanesulfonylpropyl)oxan-4-yl]methanol'." ] }

CAS RN

1485855-32-0

Molecular Formula

C10H20O4S

Molecular Weight

236.33 g/mol

IUPAC Name

[4-(3-methylsulfonylpropyl)oxan-4-yl]methanol

InChI

InChI=1S/C10H20O4S/c1-15(12,13)8-2-3-10(9-11)4-6-14-7-5-10/h11H,2-9H2,1H3

InChI Key

WADLVNGBCCSKFG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCCC1(CCOCC1)CO

Purity

95

Origin of Product

United States

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